![molecular formula C24H23NO B594077 naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone CAS No. 1427325-45-8](/img/structure/B594077.png)
naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone
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Overview
Description
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent activation of cannabinoid receptors, particularly the central CB1 and peripheral CB2 receptors .
Mechanism of Action
Target of Action
The primary targets of the JWH 018 N-(1-methylbutyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 018 N-(1-methylbutyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors with a Ki of 9.0 and 2.94 nM, respectively . This interaction leads to a series of changes in the cell signaling pathways, resulting in the compound’s effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanol.
Substitution: Formation of halogenated derivatives such as naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)bromomethane.
Scientific Research Applications
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone has a wide range of scientific research applications:
Comparison with Similar Compounds
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is similar to other synthetic cannabinoids such as:
JWH-018: Another potent synthetic cannabinoid with similar receptor binding properties.
AM-2201: A synthetic cannabinoid with a similar structure but different side chains.
JWH-203: A synthetic cannabinoid with a different substitution pattern on the indole ring.
Uniqueness
What sets this compound apart is its specific substitution pattern, which influences its binding affinity and selectivity for cannabinoid receptors.
Biological Activity
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors. This compound is part of a broader class of substances that mimic the effects of natural cannabinoids, which play significant roles in various physiological processes.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H23NO
- Molecular Weight : 305.4 g/mol
Structural Characteristics
The compound features a naphthalene moiety connected to an indole structure through a methanone linkage, which is essential for its interaction with cannabinoid receptors.
This compound primarily acts as an agonist at the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. These receptors are involved in various physiological functions, including pain sensation, mood regulation, and immune response.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : It may reduce pain perception through its action on the central nervous system.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses.
- Anxiolytic Effects : It may help alleviate anxiety symptoms by interacting with neurotransmitter systems.
Study 1: Cannabinoid Receptor Activation
A study conducted by investigated the binding affinity of various synthetic cannabinoids, including this compound, to CB1 and CB2 receptors. The results indicated a high affinity for both receptor types, suggesting potent biological activity.
Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |
---|---|---|
This compound | 5.4 nM | 8.6 nM |
JWH-018 | 4.9 nM | 7.5 nM |
Study 2: Behavioral Effects in Animal Models
Another research study explored the behavioral effects of this compound in rodent models. The findings demonstrated that administration led to significant reductions in anxiety-like behaviors, as measured by the elevated plus maze test.
Toxicological Profile
While the therapeutic potential is notable, it is crucial to consider the toxicological aspects. Preliminary studies suggest that high doses may lead to adverse effects such as tachycardia and altered mental states, similar to other synthetic cannabinoids.
Properties
IUPAC Name |
naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-9-17(2)25-16-22(20-13-6-7-15-23(20)25)24(26)21-14-8-11-18-10-4-5-12-19(18)21/h4-8,10-17H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUCFNXILFYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017297 |
Source
|
Record name | JWH-018 N-(1-Methylbutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-45-8 |
Source
|
Record name | JWH-018 N-(1-Methylbutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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